(Z)-Methyl 3-(pyridin-4-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Methyl 3-(pyridin-4-yl)acrylate is an organic compound that belongs to the class of acrylates It features a pyridine ring attached to an acrylate moiety, with the methyl ester group in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 3-(pyridin-4-yl)acrylate typically involves the reaction of 4-pyridinecarboxaldehyde with methyl acrylate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography. The reaction can be represented as follows:
4-Pyridinecarboxaldehyde+Methyl acrylateBase, Reflux(Z)-Methyl 3-(pyridin-4-yl)acrylate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-Methyl 3-(pyridin-4-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products Formed
Oxidation: Formation of 3-(pyridin-4-yl)acrylic acid.
Reduction: Formation of 3-(pyridin-4-yl)propanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
(Z)-Methyl 3-(pyridin-4-yl)acrylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest for their catalytic and biological properties.
Medicine
The compound is investigated for its potential therapeutic applications. Derivatives of this compound have shown promise as antimicrobial and anticancer agents.
Industry
In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its ability to undergo polymerization makes it valuable in the development of advanced materials.
Mechanism of Action
The mechanism of action of (Z)-Methyl 3-(pyridin-4-yl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(pyridin-2-yl)acrylate
- Methyl 3-(pyridin-3-yl)acrylate
- Ethyl 3-(pyridin-4-yl)acrylate
Uniqueness
(Z)-Methyl 3-(pyridin-4-yl)acrylate is unique due to its Z-configuration, which can influence its reactivity and interaction with biological targets
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
methyl (Z)-3-pyridin-4-ylprop-2-enoate |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)3-2-8-4-6-10-7-5-8/h2-7H,1H3/b3-2- |
InChI Key |
LDVKAIRVYWBGHI-IHWYPQMZSA-N |
Isomeric SMILES |
COC(=O)/C=C\C1=CC=NC=C1 |
Canonical SMILES |
COC(=O)C=CC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.